6-Hydroxynicotinamide
Overview
Description
6-Hydroxynicotinamide is a chemical compound with the molecular formula C6H6N2O2. It is a derivative of nicotinamide, featuring a hydroxyl group at the sixth position of the pyridine ring. This compound is known for its crystalline structure, appearing as white or slightly yellow crystals. It is soluble in water but insoluble in common organic solvents. This compound is stable under normal temperature and pressure conditions but may react with strong oxidizing agents .
Mechanism of Action
Target of Action
6-Hydroxynicotinamide (6HLN) is a metabolite of nicotine and has been found to interact with the cholinergic system in the brain . The cholinergic system plays a crucial role in memory and cognitive functions.
Mode of Action
It is known that it impacts memory, oxidative stress, and the activity of the cholinergic system in the brain . It is also known to be involved in the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP) with concomitant oxidation of NADH in nicotinic acid degradation by aerobic bacteria .
Biochemical Pathways
6HLN is involved in the catabolism of nicotine in bacteria . It is produced through the hydroxylation of nicotine, forming 6-hydroxy-nicotine . This reaction is catalyzed by nicotine:acceptor 6-oxidoreductase (hydroxylating) (Ndo, nicotine hydroxylase, EC 1.5.99.4), a member of the molybdopterin enzymes family .
Pharmacokinetics
Nicotine is highly addictive and can lead to dependence, making it challenging for individuals to quit smoking or using nicotine-containing products .
Result of Action
The impact of 6HLN on memory, oxidative stress, and the activity of the cholinergic system in the brain has been examined . It is suggested that 6HLN may have cognitive benefits, although this is a matter of debate .
Action Environment
The action of 6HLN is influenced by various environmental factors. For instance, it is produced in the tissues rather than by the intestinal flora . From 0.6 to 1.2 % of the injected dose of either nicotinic acid or nicotinamide is excreted as 6-hydroxynicotinic acid and this compound .
Biochemical Analysis
Biochemical Properties
6-Hydroxynicotinamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinamide adenine dinucleotide (NAD+)-dependent enzymes, influencing their activity. These interactions are crucial for the regulation of redox reactions and energy metabolism in cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can enhance the activity of the cholinergic system in the brain, which is essential for cognitive functions such as memory and attention . Additionally, it has been observed to reduce oxidative stress in cells, thereby protecting them from damage .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, this compound has been found to inhibit certain NAD±dependent deacetylases, which play a role in regulating gene expression and cellular metabolism . This inhibition can result in altered cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects on cognitive functions and oxidative stress reduction . At higher doses, this compound can exhibit toxic or adverse effects, including potential damage to cellular structures and functions . Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotinamide adenine dinucleotide (NAD+)-dependent deacetylases and oxidoreductases . These interactions influence metabolic flux and metabolite levels, contributing to the regulation of energy metabolism and redox balance in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments, where it exerts its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hydroxynicotinamide can be synthesized through several methods. One common method involves the hydroxylation of nicotinamide. Another method includes the selective oxidation of nicotinamide or the reduction of 3-oxoindole .
A specific synthetic route involves refluxing 6-hydroxynicotinic acid with thionyl chloride for one hour. The reaction product is then poured into concentrated ammonia in an ice bath with vigorous stirring. The resulting product is filtered and recrystallized from hot water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial purposes, ensuring the availability of the necessary reagents and maintaining the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxynicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-hydroxynicotinic acid.
Reduction: It can be reduced to form derivatives with different functional groups.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Hydroxynicotinic acid.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Substituted nicotinamide derivatives with different functional groups.
Scientific Research Applications
6-Hydroxynicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: It has potential therapeutic applications due to its structural similarity to nicotinamide, which is involved in numerous biological processes.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A precursor to 6-Hydroxynicotinamide, involved in similar biological processes.
6-Hydroxy-L-nicotine: A bacterial derivative of nicotine with similar hydroxylation at the sixth position.
6-Hydroxynicotinic acid: An oxidized form of this compound with similar structural features.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to participate in various reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
6-oxo-1H-pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-6(10)4-1-2-5(9)8-3-4/h1-3H,(H2,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPNYDVHEUXWIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190153 | |
Record name | 6-Hydroxynicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3670-59-5 | |
Record name | 6-Hydroxynicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003670595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxynicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3670-59-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 6-hydroxynicotinamide as a breakdown product of NADH?
A1: The research paper by [] utilized reversed-phase high-pressure liquid chromatography to study the breakdown of NADH in acidic conditions. They identified this compound as both a direct product of acid degradation and an intermediate product in the enzymatic breakdown catalyzed by glyceraldehyde-3-phosphate dehydrogenase (G-3-PD). This finding contributes to a deeper understanding of NADH stability and the mechanisms involved in its degradation, both spontaneous and enzyme-mediated. This knowledge can be valuable for researchers studying NADH-dependent reactions, developing analytical methods for NADH quantification, and potentially for understanding NADH related metabolic processes.
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